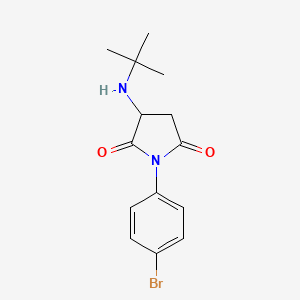
3-(phenylthio)-N-(2,4,5-trichlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylthio)-N-(2,4,5-trichlorophenyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTTP and belongs to the class of amide compounds.
Wirkmechanismus
The mechanism of action of PTTP involves the inhibition of the proteasome. PTTP binds to the active site of the proteasome and prevents the degradation of proteins. This leads to the accumulation of proteins within the cell, which can have both positive and negative effects depending on the specific proteins involved.
Biochemical and Physiological Effects:
PTTP has been shown to have various biochemical and physiological effects. Inhibition of the proteasome by PTTP can lead to the accumulation of specific proteins within the cell, which can have both positive and negative effects. For example, inhibition of the proteasome can lead to the accumulation of tumor suppressor proteins, which can have a positive effect in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PTTP in lab experiments is its specificity for the proteasome. This allows for the selective inhibition of the proteasome without affecting other cellular processes. However, one of the limitations of using PTTP is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving PTTP. One area of research involves the development of PTTP analogs with improved selectivity and reduced toxicity. Another area of research involves the use of PTTP in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to better understand the specific proteins that are affected by PTTP inhibition and their potential role in disease.
Synthesemethoden
The synthesis of PTTP involves the reaction of 2,4,5-trichlorobenzoic acid with thionyl chloride to form 2,4,5-trichlorobenzoyl chloride. This intermediate product is then reacted with phenylthiourea in the presence of triethylamine to obtain PTTP.
Wissenschaftliche Forschungsanwendungen
PTTP has been used in various scientific research studies due to its potential applications in different fields. One of the major areas of research involves the use of PTTP as an inhibitor of the proteasome. The proteasome is a cellular protein complex that plays a crucial role in the regulation of cellular processes, including the degradation of damaged or misfolded proteins. Inhibition of the proteasome has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-(2,4,5-trichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c16-11-8-13(18)14(9-12(11)17)19-15(20)6-7-21-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEZHUKZDHIAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfanyl)-N-(2,4,5-trichlorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5063470.png)

![N-[2-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5063487.png)

![N-[(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5063497.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5063504.png)

![2-[({2-[(2-methoxy-5-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}amino)carbonyl]benzoic acid](/img/structure/B5063513.png)


![N~2~-(3-bromophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5063527.png)
![2-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063531.png)

![butyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5063560.png)